molecular formula C18H22N2O4S B11175029 N-[4-(butylsulfamoyl)phenyl]-3-methoxybenzamide

N-[4-(butylsulfamoyl)phenyl]-3-methoxybenzamide

Cat. No.: B11175029
M. Wt: 362.4 g/mol
InChI Key: LTKULVSYTLUDPY-UHFFFAOYSA-N
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Description

N-[4-(butylsulfamoyl)phenyl]-3-methoxybenzamide is an organic compound with the molecular formula C18H22N2O4S and a molecular weight of 362.44 g/mol . This compound is characterized by the presence of a benzamide core substituted with a butylsulfamoyl group and a methoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butylsulfamoyl)phenyl]-3-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(butylsulfamoyl)phenyl]-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-[4-(butylsulfamoyl)phenyl]-3-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(butylsulfamoyl)phenyl]-3-fluorobenzamide
  • N-[4-(butylsulfamoyl)phenyl]-3-chlorobenzamide

Uniqueness

N-[4-(butylsulfamoyl)phenyl]-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-3-methoxybenzamide

InChI

InChI=1S/C18H22N2O4S/c1-3-4-12-19-25(22,23)17-10-8-15(9-11-17)20-18(21)14-6-5-7-16(13-14)24-2/h5-11,13,19H,3-4,12H2,1-2H3,(H,20,21)

InChI Key

LTKULVSYTLUDPY-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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